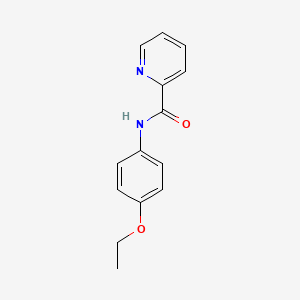

N-(4-Ethoxyphenyl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKOYNFJCFHHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Ethoxyphenyl Picolinamide and Its Analogues

Established Synthetic Routes for Picolinamide (B142947) Core Structures

The construction of the picolinamide core, the foundational structural motif, relies on robust and well-documented synthetic transformations. These methods primarily involve the formation of an amide linkage between a picolinic acid derivative and an appropriate amine.

Amide Bond Formation Strategies

The creation of the amide bond is a cornerstone of picolinamide synthesis. A prevalent method involves the reaction of picolinic acid with an aniline (B41778) derivative, such as 4-ethoxyaniline, to yield N-(4-Ethoxyphenyl)picolinamide. vulcanchem.com This transformation is typically facilitated by a coupling reagent that activates the carboxylic acid of picolinic acid, making it susceptible to nucleophilic attack by the amine.

A variety of coupling reagents have been employed for this purpose, each with its own set of advantages and limitations. nih.gov Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. scirp.org Phosphonium-based reagents, such as TBTU, and uronium-based reagents like HATU, are also effective. scirp.orgajrconline.org The choice of coupling reagent and reaction conditions, including the solvent and the use of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIEA), is critical for achieving high yields and purity. scirp.orgtandfonline.com For instance, a modified procedure using HATU and DIEA has been reported to provide better yields and purity by avoiding the by-products associated with carbodiimide-based methods. scirp.org Another mild and efficient protocol utilizes n-propanephosphonic acid anhydride (B1165640) (T3P) in the presence of pyridine (B92270), which is particularly useful for coupling substrates that are prone to epimerization. acs.org

The general mechanism for these coupling reactions involves the activation of the picolinic acid's carboxyl group, followed by nucleophilic attack from the amine to form a tetrahedral intermediate, which then collapses to form the stable amide bond. scirp.org

Metal-Catalyzed Coupling Reactions in Picolinamide Synthesis

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools in the synthesis of complex organic molecules, including picolinamide derivatives. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed reactions are particularly prominent in this area. bohrium.com For example, palladium catalysts have been used for the C-H functionalization of pyridine rings, enabling the introduction of various substituents at specific positions. nih.gov The picolinamide group itself can act as a directing group, facilitating the ortho-C–H activation of an attached aryl ring for subsequent C-N bond formation. nih.gov This strategy allows for the construction of complex heterocyclic systems. nih.gov

Copper-catalyzed reactions also play a significant role. For instance, copper-catalyzed coupling of uracil (B121893) with aryl iodides has been developed using a picolinamide as a ligand. nih.govacs.org Furthermore, picolinamide-directed copper-catalyzed C-H amination reactions provide a direct and atom-economical route to C-N bond formation. researchgate.net

These metal-catalyzed methods offer significant advantages in terms of their broad substrate scope and functional group tolerance, enabling the synthesis of a diverse array of picolinamide analogues that would be difficult to access through traditional methods. bohrium.com

Targeted Synthesis of this compound and Related Derivatives

The specific synthesis of this compound and its derivatives requires careful consideration of starting materials and reaction conditions to optimize yield and purity. Furthermore, the development of novel derivatization strategies is crucial for expanding the chemical space and exploring structure-activity relationships.

Optimization of Precursor Compound Selection and Reaction Conditions

The synthesis of this compound is typically achieved through the amide coupling of picolinic acid and 4-ethoxyaniline. vulcanchem.com The selection of these precursors is straightforward, based on the desired final structure. However, the optimization of reaction conditions is key to an efficient synthesis. For the synthesis of a related compound, N-(4-methoxyphenyl)picolinamide, a microwave-assisted method has been reported, where a mixture of picolinic acid, p-anisidine, and orthoboric acid was irradiated for 40 minutes. iucr.org This highlights the potential for non-conventional heating methods to accelerate the reaction.

In cases where substituted picolinic acids or anilines are used to generate derivatives, the synthesis of these precursors becomes a critical step. For instance, the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide from 1-chloro-4-nitrobenzene (B41953) has been significantly improved, with the total yield increasing from 8% to 52% through optimization of the reaction conditions and handling procedures. researchgate.net This demonstrates the importance of a well-developed synthetic route to the precursor molecules.

| Precursor 1 | Precursor 2 | Product | Reaction Type | Key Conditions/Reagents | Reference |

| Picolinic acid | 4-Ethoxyaniline | This compound | Amide Coupling | Activation of picolinic acid | vulcanchem.com |

| Picolinic acid | p-Anisidine | N-(4-Methoxyphenyl)picolinamide | Amide Coupling | Microwave irradiation, Orthoboric acid | iucr.org |

| 1-Chloro-4-nitrobenzene | Picolinic acid | N-(4-Chloro-3-mercaptophenyl)picolinamide | Multi-step synthesis | Optimized reaction conditions | researchgate.net |

Development of Novel Derivatization Strategies for Structural Modifications

The structural modification of the this compound scaffold is essential for fine-tuning its properties. Novel derivatization strategies focus on introducing a wide range of functional groups at various positions on the picolinamide and the ethoxyphenyl rings.

One approach involves the synthesis of a key intermediate, such as 4-(4-aminophenylamino)-N-methylpicolinamide, which can then be further functionalized. mdpi.com This intermediate can undergo condensation with aromatic isocyanates or acylation with substituted benzoyl chlorides to generate a library of derivatives with diverse urea, thiourea, and amide functionalities. mdpi.comnih.gov

Palladium-catalyzed C-H functionalization offers a powerful strategy for the direct introduction of substituents onto the aromatic rings. nih.gov The picolinamide moiety can serve as a directing group to achieve regioselective functionalization of otherwise unactivated C-H bonds. researchgate.net This allows for the late-stage diversification of the core structure, providing access to a wide range of analogues.

Furthermore, the synthesis of picolinamide derivatives bearing dithiocarbamate (B8719985) moieties has been explored as a strategy to generate novel compounds with potential biological activity. nih.gov These derivatization methods, combined with structure-based design approaches, enable the systematic exploration of the chemical space around the this compound scaffold. nih.gov

| Parent Scaffold | Derivatization Strategy | Functional Groups Introduced | Key Reagents/Catalysts | Reference |

| N-Methylpicolinamide | Condensation with isocyanates | Urea/Thiourea | Triphosgene, Triethylamine | mdpi.comnih.gov |

| N-Methylpicolinamide | Acylation with benzoyl chlorides | Amides | Substituted benzoyl chlorides | mdpi.com |

| Picolinamide derivatives | C-H functionalization | Various aryl and alkyl groups | Palladium catalysts | nih.govresearchgate.net |

| Picolinamide derivatives | Reaction with carbon disulfide and amines | Dithiocarbamates | - | nih.gov |

Exploration of Sustainable Synthetic Approaches for Picolinamide Derivatives

In recent years, there has been a growing emphasis on the development of sustainable or "green" synthetic methodologies in chemical synthesis. For picolinamide derivatives, this involves exploring the use of environmentally benign solvents, catalysts, and reaction conditions.

While specific research on the sustainable synthesis of this compound is not extensively documented, general trends in green chemistry can be applied. This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, as demonstrated in the synthesis of N-(4-methoxyphenyl)picolinamide. iucr.org

The development of transition-metal-free synthetic routes is another area of interest. For example, a green and transition-metal-free approach for the synthesis of indolone derivatives has been reported, which could potentially be adapted for certain picolinamide-related heterocycles. x-mol.com

Furthermore, the use of catalytic rather than stoichiometric amounts of reagents, particularly in amide bond formation, contributes to a more sustainable process. The development of highly efficient catalysts for C-H functionalization also aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste. nih.gov The exploration of water or other environmentally friendly solvents as reaction media is another avenue for making the synthesis of picolinamide derivatives more sustainable.

As the demand for environmentally conscious chemical manufacturing grows, the development of sustainable synthetic routes for this compound and its analogues will undoubtedly become an increasingly important area of research.

Advanced Structural Elucidation and Supramolecular Chemistry of N 4 Ethoxyphenyl Picolinamide

X-ray Crystallographic Analysis of N-(4-Ethoxyphenyl)picolinamide and Analogues

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound and its analogues provides critical insights into its physicochemical properties. X-ray crystallography has been an indispensable tool in elucidating these structures, revealing details about molecular conformation, intermolecular interactions, and crystal packing.

Molecular Conformation and Torsion Angle Analysis

The conformation of this compound is characterized by the relative orientation of its pyridine (B92270) and ethoxyphenyl rings. In a closely related analogue, N-(4-methoxyphenyl)picolinamide (MPPA), the dihedral angle between the pyridine and benzene (B151609) rings is a mere 14.25 (5)°. iucr.orgnih.gov This near-coplanarity is a significant feature of the molecule's structure. The torsion angles within the amide linkage, specifically N1—C5—C6—N2 and C6—N2—C7—C8, are reported to be 3.1 (4)° and 12.7 (6)°, respectively. iucr.orgnih.gov This indicates a slight twist from a fully planar conformation.

In contrast, other analogues exhibit more significant twisting. For instance, the p-fluoro and p-methyl derivatives of N-phenylpicolinamide show substantial dihedral angles of 36.26° and 33.63°, respectively, between the pyridine and benzene rings. iucr.orgnih.gov Another related compound, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, displays even larger twists, with the two ethoxybenzene rings oriented at dihedral angles of 61.77 (8)° and 84.77 (8)° with respect to the central phenyl ring. nih.gov The dihedral angle between the two ethoxybenzene rings themselves is 80.37 (7)°. nih.gov

An extended conformation is observed in the butanamide chain of racemic bucetin (B1662820), also known as N-(4-ethoxyphenyl)-3-hydroxybutanamide. nih.gov This is evidenced by the C—O—C—C torsion angle of 170.14 (15)° in the ethoxy group and the subsequent C—N—C—C, N—C—C—C, and C—C—C—C torsion angles of -177.24 (16)°, 170.08 (15)°, and 171.41 (15)°, respectively. nih.gov

| Compound | Torsion Angle | Value (°) | Reference |

|---|---|---|---|

| N-(4-Methoxyphenyl)picolinamide (MPPA) | N1—C5—C6—N2 | 3.1 (4) | iucr.orgnih.gov |

| C6—N2—C7—C8 | 12.7 (6) | iucr.orgnih.gov | |

| rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Bucetin) | C4—O1—C11—C12 | 170.14 (15) | nih.gov |

| C1—N1—C7—C8 | -177.24 (16) | nih.gov | |

| N1—C7—C8—C9 | 170.08 (15) | nih.gov | |

| C7—C8—C9—C10 | 171.41 (15) | nih.gov |

Characterization of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in stabilizing both the molecular conformation and the crystal lattice of this compound and its analogues. In the crystal structure of N-(4-methoxyphenyl)picolinamide (MPPA), the molecule is stabilized by two intramolecular hydrogen bonds. iucr.orgnih.govresearchgate.net These interactions contribute to the near-planar conformation of the molecule.

Intermolecular hydrogen bonds are also significant in the crystal packing of these compounds. In racemic bucetin, the hydroxyl group acts as a donor in an O—H···O hydrogen bond to the amide carbonyl oxygen of a neighboring molecule, and it also accepts an N—H···O hydrogen bond from an adjacent N-H group. nih.gov These interactions lead to the formation of two-dimensional networks in the crystal. nih.gov Similarly, in N-(4-fluorophenyl)pyridine-2-carboxamide, unconventional aryl–carbonyl C—H···O and pyridine–fluorine C—H···F hydrogen bonds are observed. researchgate.net

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| N-(4-Methoxyphenyl)picolinamide (MPPA) | Intramolecular | Two intramolecular hydrogen bonds stabilize the molecular conformation. | iucr.orgnih.govresearchgate.net |

| rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Bucetin) | Intermolecular | O—H···O hydrogen bond between the hydroxyl group and the amide carbonyl oxygen. | nih.gov |

| N—H···O hydrogen bond between an N-H group and the hydroxyl oxygen. | nih.gov | ||

| N-(4-Fluorophenyl)pyridine-2-carboxamide | Intermolecular | Unconventional aryl–carbonyl C—H···O hydrogen bonds. | researchgate.net |

| Pyridine–fluorine C—H···F hydrogen bonds. | researchgate.net |

Elucidation of π-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, π-stacking and other non-covalent interactions are instrumental in defining the supramolecular architecture of these compounds. In the crystal structure of N-(4-methoxyphenyl)picolinamide, C—H···π interactions are prominent. iucr.orgnih.gov Hirshfeld surface analysis reveals that H···H interactions are the most dominant, followed by C···H and O···H interactions, underscoring the importance of van der Waals forces and hydrogen bonding in the crystal packing. iucr.orgnih.gov

For 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, weak C—H···π interactions link the molecules into supramolecular chains. nih.gov In the case of N-(4-nitrophenyl)pyridine-2-carboxamide, loosely π-stacked molecules form a stepped or staircase-like progression. researchgate.net The crystal lattice of this compound exhibits two distinct interplanar separations of 3.439 (1) and 3.476 (1) Å, indicative of a repeating ABA′B′AB… packing sequence of the π-stacked inversion pairs. researchgate.net

Analysis of Crystal Packing Architectures and Supramolecular Motifs

The interplay of the aforementioned intermolecular forces results in diverse and intricate crystal packing architectures and supramolecular motifs. In N-(4-methoxyphenyl)picolinamide, the combination of C—H···π interactions and hydrogen bonds leads to the formation of complex supramolecular structures. iucr.orgnih.gov The crystal packing of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline is characterized by chains formed through weak C—H···π interactions. nih.gov

The crystal structure of racemic bucetin displays a two-dimensional hydrogen-bonded network. nih.gov The O—H···O interactions form 12-membered dimeric rings around inversion centers, while the N—H···O interactions create chains along the researchgate.net direction. nih.gov In N-(4-fluorophenyl)pyridine-2-carboxamide, the C—H···O and C—H···F hydrogen bonds create a two-dimensional network, which is further organized into a three-dimensional structure by π-stacking of the pyridine rings. researchgate.net

Spectroscopic Characterization and Computational Validation Studies

Spectroscopic techniques, in conjunction with computational methods, provide a deeper understanding of the molecular structure and bonding within this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Assignment

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. In a typical analysis of related compounds, the FT-IR and FT-Raman spectra are recorded in the mid-IR range. researchgate.net

For a molecule with a similar amide linkage, the C=O stretching vibration is typically observed in the range of 1850-1550 cm⁻¹. scialert.net The C-C stretching modes in aromatic rings generally appear in the FT-IR and FT-Raman spectra at specific wavenumbers. scialert.net The C≡N stretching mode, if present, would be expected as a sharp, intense band in the region of 2270-2210 cm⁻¹. scialert.net The stretching modes of CH₃ and CH₂ groups are also identifiable in the spectra. scialert.net For instance, the antisymmetric and symmetric stretching modes of the CH₃ group are assigned to specific bands, while the CH₂ antisymmetric and symmetric stretching vibrations are also observed at distinct wavenumbers. scialert.net These experimental observations can be correlated with theoretical calculations to provide a comprehensive assignment of the vibrational modes. primescholars.comscielo.org.mx

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Amide) | Stretching | 1850-1550 | scialert.net |

| C-C (Aromatic) | Stretching | Specific to compound | scialert.net |

| C≡N | Stretching | 2270-2210 | scialert.net |

| CH₃ | Antisymmetric Stretching | Specific to compound | scialert.net |

| Symmetric Stretching | |||

| CH₂ | Antisymmetric Stretching | ||

| Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR spectroscopy have been employed to confirm its structural integrity.

In a study, ¹H and ¹³C NMR spectra were recorded at ambient temperature using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. rsc.org The resulting chemical shifts provide a detailed map of the electronic environment of each nucleus within the molecule.

A related compound, N-(4-methoxyphenyl)picolinamide (MPPA), which differs only by a methyl group instead of an ethyl group on the phenyl ether, provides valuable comparative data. rsc.org The ¹H NMR spectrum of MPPA shows distinct signals that correspond to its aromatic and amide protons. rsc.org Similarly, the ¹³C NMR spectrum of MPPA reveals the chemical shifts for each unique carbon atom, confirming the connectivity of the molecule. rsc.org

For N-(4-Ethoxyphenyl)acetamide, a structurally similar compound also known as phenacetin, the ¹H NMR spectrum displays characteristic signals for the ethoxy group (a triplet and a quartet), the para-substituted phenyl ring (a doublet of doublets), and the acetamide (B32628) and acetyl protons. thermofisher.com This pattern of signals is analogous to what would be expected for this compound, with variations in the chemical shifts due to the different aromatic ring attached to the amide nitrogen.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Related Compounds Note: The following table is based on data for N-(4-methoxyphenyl)picolinamide and is illustrative of the types of signals expected for this compound.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy Protons | 3.77 | 55.5 |

| Aromatic Protons | 6.85, 7.24-7.25, 7.38, 7.82-7.85, 8.20 | 114.2, 121.2, 122.3, 126.3, 131.0, 137.6, 147.9, 149.9, 156.4 |

| Amide Proton | - | - |

| Picolinamide (B142947) Ring Protons | - | 161.7 |

| Benzyl Protons | 4.58 | - |

UV-Visible Spectroscopy and Electronic Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. rsc.org

Molecules containing π bonds or atoms with non-bonding electrons, such as oxygen and nitrogen, are capable of absorbing light in the UV-visible region (200-800 nm). rsc.orggpatindia.com The electronic transitions typically observed in this region include π → π* and n → π* transitions. gpatindia.comadcmastuana.org The presence of chromophores, which are the parts of a molecule responsible for color, leads to absorption at wavelengths above 200 nm. adcmastuana.org

For this compound, the presence of two aromatic rings and the amide linkage, which contains atoms with non-bonding electrons (N and O), suggests that it will exhibit characteristic UV-Vis absorption bands corresponding to π → π* and n → π* transitions. adcmastuana.org The conjugation between the pyridine ring, the amide group, and the ethoxyphenyl ring influences the energy of these transitions and thus the position of the absorption maxima (λmax). uobabylon.edu.iq The specific λmax values would provide insight into the extent of electronic delocalization within the molecule.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. researchgate.net

For the related compound N-(4-methoxyphenyl)picolinamide (MPPA), Hirshfeld surface analysis reveals that H···H interactions are the most significant, followed by C···H and O···H interactions. iucr.orgnih.gov This indicates that van der Waals forces and hydrogen bonding play crucial roles in the crystal packing. iucr.orgnih.gov Specifically, the analysis of MPPA showed that H···H contacts constitute the largest portion of the total Hirshfeld surface. researchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For MPPA, these plots highlight the prevalence of H···H, C···H/H···C, and O···H/H···O contacts, which contribute significantly to the stability of the crystal structure. researchgate.netresearchgate.net This detailed analysis allows for a deeper understanding of how individual molecules assemble to form the crystalline solid.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Picolinamide

| Interaction Type | Percentage Contribution |

| H···H | 47% |

| C···H | Dominant |

| O···H | Significant |

Energy Framework Calculations in Crystal Engineering and Intermolecular Interaction Energy Analysis

Energy framework calculations provide a quantitative measure of the intermolecular interaction energies within a crystal, offering insights into the stability and packing of molecules. researchgate.netiucr.org These calculations determine the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy. frontiersin.org

The energy frameworks can be visualized as diagrams that illustrate the interaction energies between molecular pairs. frontiersin.org For MPPA, these diagrams show the Coulomb (electrostatic) and dispersion energies, highlighting the dominant forces in the crystal packing. researchgate.net This analysis is crucial for understanding the supramolecular architecture and for the rational design of new crystalline materials with desired properties.

Computational and Theoretical Chemistry Studies on N 4 Ethoxyphenyl Picolinamide

Quantum Chemical Calculations (Density Functional Theory, DFT; Møller-Plesset Perturbation Theory, MP2)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2), have been instrumental in elucidating the structural and electronic properties of N-(4-ethoxyphenyl)picolinamide. These computational methods provide deep insights into the molecule's behavior at the atomic level.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The electronic properties of this compound are crucial for understanding its reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For a related compound, DFT calculations at the B3LYP/6–311+ G(d,p) level determined the HOMO-LUMO energy gap to be 3.6725 (2) eV. iucr.org A smaller gap generally implies higher reactivity as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of these frontier orbitals is also informative; in related platinum(II) complexes containing picolinamide (B142947) ligands, the LUMO's electron density is predominantly located on the picolinamide framework. informahealthcare.com

Charge Distribution and Molecular Electrostatic Potential Surfaces (MEP)

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue showing areas of electron deficiency (positive potential). researchgate.net For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic attack, while the hydrogen atoms of the aromatic rings would be more susceptible to nucleophilic attack. This type of analysis is crucial for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor. researchgate.net

Molecular Docking Investigations of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a macromolecular target, typically a protein. This method is essential in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. nih.govrice.edu These predictions are based on scoring functions that evaluate the complementarity of the ligand and the receptor's binding site. For this compound and related compounds, docking studies have been employed to understand their potential interactions with various biological targets. bohrium.comresearchgate.netmdpi.com The binding mode describes the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netnih.gov The binding affinity provides an estimate of the binding strength, with lower values typically indicating a more favorable interaction. nih.gov For instance, in a study involving a related picolinamide derivative and the Mycobacterium Tuberculosis receptor (PDB ID: 1HZP), a good binding affinity of -8.5 kcal/mol was observed. iucr.org

Identification of Key Amino Acid Residues Involved in Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can identify the likely binding site of a ligand on a protein target and the specific amino acid residues involved in the interaction.

A typical molecular docking study for this compound would yield data on its binding affinity (often expressed as a docking score in kcal/mol) to a specific protein target. The analysis would also identify the key amino acid residues in the protein's binding pocket that form interactions—such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking—with the ligand.

Table 1: Hypothetical Key Amino Acid Interactions for this compound This table is illustrative. No specific data for this compound was found.

| Protein Target | Interacting Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Target X | Tyr124 | Hydrophobic | 3.8 |

| Target X | Asp181 | Hydrogen Bond | 2.9 |

| Target X | Trp286 | Pi-Pi Stacking | 4.2 |

Chemical Biology and Mechanistic Investigations of N 4 Ethoxyphenyl Picolinamide Activity

Enzyme Inhibition Studies and Mechanistic Insights

The picolinamide (B142947) scaffold is a versatile chemical structure that has been identified as an inhibitor for a diverse range of enzyme targets across different species. Research into various picolinamide derivatives has revealed their potential to modulate the activity of enzymes crucial in fungal viability, mammalian metabolic regulation, and neurological pathways.

One of the prominent targets identified for picolinamide chemotypes is Sec14p , the primary phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.govresearchgate.net Inhibition of this essential protein disrupts lipid trafficking, leading to antifungal effects. nih.gov These picolinamide-based inhibitors have demonstrated specificity for the fungal protein, showing no inhibitory activity against structurally unrelated mammalian phosphatidylinositol transfer proteins. nih.govresearchgate.net

In mammalian systems, picolinamide derivatives have been developed as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome and diabetes. nih.gov Optimization of initial screening hits led to the discovery of highly potent and metabolically stable picolinamide-based compounds. nih.gov

Furthermore, picolinamide structures have been investigated for their inhibitory effects on enzymes relevant to neurodegenerative diseases. Certain derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) , two key enzymes in the pathogenesis of Alzheimer's disease. researchgate.net Another identified target is poly (ADP-ribose) synthetase (PARP) , which picolinamide has been found to strongly inhibit. selleckchem.com

| Enzyme Target | Organism/System | Therapeutic Area/Significance | Reference |

|---|---|---|---|

| Sec14p | Saccharomyces cerevisiae (Yeast) | Antifungal | nih.govresearchgate.net |

| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Mammalian | Diabetes, Metabolic Syndrome | nih.gov |

| Acetylcholinesterase (AChE) | Mammalian | Neurodegenerative Disease | researchgate.net |

| β-secretase (BACE1) | Mammalian | Neurodegenerative Disease | researchgate.net |

| Poly (ADP-ribose) synthetase (PARP) | Mammalian (Rat) | Cellular Regulation | selleckchem.com |

The characterization of how an inhibitor interacts with its target enzyme is crucial for understanding its mechanism of action. Steady-state enzyme kinetics are employed to determine the mode of inhibition, which can be broadly classified as competitive, non-competitive, or uncompetitive. nih.govyoutube.comyoutube.com

Competitive Inhibition: The inhibitor binds to the same active site on the enzyme as the substrate. youtube.com This mode of inhibition can be overcome by increasing the substrate concentration. youtube.com In competitive inhibition, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. youtube.com

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency, but does not affect substrate binding. In this case, Vmax is lowered, while Km remains the same. youtube.comyoutube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition leads to a decrease in both Vmax and Km. youtube.com

Kinetic studies on various picolinamide and related chemotypes have demonstrated these different modes of inhibition. For example, a study on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, which are structurally related to picolinamides, identified a derivative that inhibits acetylcholinesterase in a competitive manner. semanticscholar.org This was determined by analyzing Lineweaver-Burk plots, which showed intersecting lines on the y-axis, a characteristic of competitive inhibition. semanticscholar.org Similarly, kinetic analysis of 4-phenylpyridine (B135609) inhibition of nicotinamide (B372718) N-methyltransferase showed competitive inhibition at low substrate concentrations. nih.gov At higher concentrations, the same compound exhibited substrate inhibition, a phenomenon where the substrate itself binds to the enzyme in an inhibitory mode. nih.gov

Understanding the three-dimensional structure of an enzyme-inhibitor complex is fundamental to elucidating the molecular basis of inhibition and provides a roadmap for rational drug design. X-ray crystallography is a powerful technique used to determine these high-resolution structures.

A landmark achievement in the study of picolinamide inhibitors was the determination of the co-crystal structure of a picolinamide compound bound to its fungal target, Sec14p. nih.gov This structural data, resolved at 2.6 Å, provided detailed mechanistic insights into its inhibitory action. nih.gov The analysis revealed that the picolinamide compound binds within the lipid-binding pocket of Sec14p. nih.gov Specifically, it targets the phosphatidylcholine (PtdCho) headgroup coordination substructure, a region essential for the protein's lipid transfer function. nih.gov

This structural information rationalized previously observed structure-activity relationships and the effects of resistance-conferring mutations, which were found to be localized to this lipid-binding pocket. nih.gov Crucially, the analysis highlighted a key difference between the fungal and mammalian proteins: mammalian SEC14-like proteins lack the specific substructure targeted by the picolinamide inhibitors, explaining the observed selective toxicity towards fungi. nih.gov

In silico molecular docking studies can also provide valuable insights into inhibitor binding. For instance, docking simulations of 4-phenylpyridine with the enzyme NNMT suggested that the compound can bind to the active site in two different orientations: one productive substrate-binding mode and one non-productive inhibitory mode. nih.gov This dual-binding hypothesis provides a molecular explanation for the observed substrate inhibition kinetics. nih.gov

Biological Target Identification and Validation in Preclinical in vitro Models

Cell-based assays are indispensable tools in modern drug discovery, allowing for the screening of large compound libraries in a biologically relevant context to identify molecules that elicit a desired cellular response or phenotype. nih.govbioivt.com These phenotypic screens are "target-agnostic," meaning that knowledge of the specific molecular target is not required at the outset. drugtargetreview.com

A powerful example of this approach led to the identification of Sec14p as the target of antifungal picolinamides. nih.govresearchgate.net Researchers performed a chemogenomic profiling screen using a library of barcoded deletion collections of S. cerevisiae. researchgate.net This technique involves exposing a comprehensive set of yeast mutants, each lacking a specific gene, to the test compound. Mutants that show hypersensitivity to the compound point towards the protein target or pathway being inhibited. This unbiased, cell-based approach unequivocally identified Sec14p as the sole essential target for the antifungal activity of the picolinamide compounds. nih.govresearchgate.net

Phenotypic profiling also includes evaluating compounds for broader cellular effects, such as cytotoxicity. In one study, a series of N-methyl-4-phenoxypicolinamide derivatives were evaluated in vitro for their cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma). mdpi.com This type of cell-based assay helps to identify compounds with anti-proliferative properties and provides a starting point for further mechanistic investigation. bioivt.commdpi.com

| Cell Line | A549 (Lung) | H460 (Lung) | HT-29 (Colon) |

|---|---|---|---|

| IC50 (µM) | 3.6 | 1.7 | 3.0 |

Following the identification of a potential target from cell-based screens, it is essential to validate this finding and confirm direct physical interaction, or "target engagement," between the compound and the protein. This is achieved through a combination of biochemical and biophysical methods. nih.gov

Biochemical assays using purified proteins are a direct way to confirm the inhibitory activity of a compound. In the case of the antifungal picolinamides, once Sec14p was identified as the putative target through chemogenomic screening, its inhibition was validated using in vitro assays with purified Sec14p protein. nih.gov These biochemical experiments measured the ability of the compounds to inhibit the phosphatidylinositol transfer activity of Sec14p, allowing for the determination of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov These assays confirmed that the picolinamide derivatives directly inhibit Sec14p function. nih.gov

Biophysical methods provide further evidence of direct binding and can elucidate the mechanism of action. nih.gov While not specifically detailed for N-(4-Ethoxyphenyl)picolinamide in the provided context, several state-of-the-art techniques are commonly employed for this purpose:

Differential Scanning Fluorimetry (DSF): This technique measures changes in the thermal stability of a protein upon ligand binding. A direct interaction between a compound and a protein often results in a stabilizing effect, which can be detected as an increase in the protein's melting temperature. nih.gov

Cellular Thermal Shift Assay (CETSA): This powerful method can be used to confirm target engagement in intact cells and even tissues. The principle is similar to DSF; drug binding stabilizes the target protein against heat-induced denaturation. By heating cell lysates and separating soluble from aggregated proteins, CETSA can identify which proteins have been stabilized by the compound, thus confirming on-target and identifying potential off-target activities. nih.gov

These validation steps are critical in the early stages of drug discovery to ensure that a compound's observed cellular phenotype is a direct result of its interaction with the intended target. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Affinity and Selectivity

The exploration of the structure-activity relationship (SAR) for this compound and its analogs is crucial for understanding the molecular features that govern its biological affinity and selectivity. SAR studies systematically modify the chemical structure of a lead compound to identify which functional groups and structural properties are essential for its biological activity.

For the this compound scaffold, SAR investigations typically focus on three primary regions: the picolinamide ring, the central amide linker, and the N-phenyl ring. The picolinamide moiety, with its pyridine (B92270) nitrogen and amide group, is fundamental for the molecule's ability to interact with biological targets, often through hydrogen bonding and metal coordination. The relative position of the nitrogen atom to the amide group is critical for establishing a specific conformation that facilitates binding.

Modifications to the N-phenyl ring have been shown to significantly impact potency and selectivity. In a series of N-phenylpicolinamides developed as positive allosteric modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu₄), substitutions at the para-position of the phenyl ring were found to be critical for activity. nih.gov While the lead compound in that series featured an acetamido group (N-(4-acetamido)phenylpicolinamide), the ethoxy group in this compound serves a similar purpose of providing a hydrogen bond acceptor and influencing electronic properties. nih.gov The nature of this para-substituent—its size, lipophilicity, and hydrogen-bonding capacity—can fine-tune the compound's affinity and selectivity for its target protein over others.

Structural analysis of close analogs, such as N-(4-methoxyphenyl)picolinamide, reveals that the molecule is nearly coplanar, with a slight dihedral angle between the pyridine and benzene (B151609) rings. nih.goviucr.org This conformation is stabilized by intramolecular hydrogen bonds. nih.gov The degree of twisting between the two aromatic rings can influence how the molecule fits into a protein's binding pocket, thereby affecting its biological affinity.

| Structural Region | Modification | Observed Impact on Activity/Affinity | Reference |

|---|---|---|---|

| Picolinamide Core | Isomeric position of ring nitrogen | Position of nitrogen relative to amide is critical for target binding and conformation. | nih.gov |

| N-Phenyl Ring (para-position) | Substitution with hydrogen bond acceptors (e.g., acetamido, ethoxy) | Generally enhances potency and affinity for targets like mGlu₄. | nih.gov |

| N-Phenyl Ring (para-position) | Varying substituent size and electronics | Modulates selectivity and pharmacokinetic properties. | nih.gov |

| Overall Conformation | Dihedral angle between rings | Affects the fit within the biological target's binding site; near-coplanarity is often observed. | iucr.org |

Development of this compound as a Chemical Probe

A chemical probe is a small molecule designed to selectively bind and modulate a specific protein target, enabling the study of that protein's function in a biological system. Developing this compound into a chemical probe involves chemically modifying it to include a reactive or reporter group without compromising its inherent biological activity.

The design of an effective chemical probe based on this compound requires the strategic incorporation of two key functional groups: a photoreactive moiety for covalent crosslinking and a reporter tag for detection and isolation. nih.gov

Specificity Unit : The this compound scaffold itself serves as the specificity unit, responsible for reversible binding to the target protein. nih.gov

Photoreactive Moiety : To enable irreversible, light-induced covalent bonding to the target, a photoreactive group such as a benzophenone (B1666685) or a trifluoromethylphenyl diazirine is incorporated. nih.gov Upon irradiation with UV light, these groups form highly reactive intermediates that create a covalent bond with nearby amino acid residues in the binding pocket. nih.gov

Reporter Tag : A reporter tag is necessary to visualize and/or purify the probe-protein adduct. Common tags include biotin (B1667282) for affinity purification (e.g., using streptavidin beads) or a terminal alkyne/azide group that allows for "click chemistry" ligation to a fluorescent dye or other reporter molecule. nih.govnih.gov

The placement of these groups is critical and guided by SAR data. The linker should be attached to a position on the this compound molecule that is not essential for target binding. For instance, modifications might be explored at the meta-position of the ethoxyphenyl ring or by extending the ethoxy group, as these positions may be more solvent-exposed and less involved in critical binding interactions.

The synthesis would typically involve multi-step organic reactions. For example, an analog of this compound with a suitable functional handle (e.g., an amino or halo group) would be synthesized first. This handle would then be used to attach the photoreactive group and the reporter tag via standard coupling reactions, such as amide bond formation. unimi.it

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov Developing a PET radioligand from this compound would enable real-time mapping of its target receptor density and occupancy in preclinical animal models.

The process involves labeling the molecule with a short-lived positron-emitting isotope, most commonly Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). The choice of isotope and labeling position is critical for the success of the radiotracer.

Design Considerations:

Labeling Position : The radionuclide must be incorporated into a position that does not alter the molecule's affinity or selectivity for its target. For this compound, potential labeling strategies include:

¹¹C-labeling : The methyl group of the ethoxy moiety could be replaced with a ¹¹C-methyl group ([¹¹C]CH₃).

¹⁸F-labeling : The ethoxy group could be replaced with a fluoroethoxy ([¹⁸F]FCH₂CH₂O-) or a fluoropropoxy group. Alternatively, an ¹⁸F atom could be introduced onto the phenyl or pyridine ring if SAR data indicate that such a substitution is tolerated.

Pharmacokinetics : A successful PET tracer must be able to cross the blood-brain barrier (if targeting the central nervous system), exhibit favorable kinetics with a good balance between specific and non-specific binding, and have a metabolic profile that does not generate radiometabolites that interfere with the signal. nih.gov

The synthesis of the radioligand involves introducing the radioisotope in the final or penultimate step of the synthesis to minimize loss of radioactivity due to decay. For example, the synthesis of an ¹⁸F-labeled analog would involve reacting a precursor molecule (e.g., a tosylate or mesylate derivative) with [¹⁸F]fluoride. frontiersin.org Following radiosynthesis, the product must be rapidly purified and formulated for injection into animal models for imaging studies. nih.govfrontiersin.org

Coordination Chemistry and Metal Complexation Properties

The picolinamide functional group, which forms the core of this compound, is a well-established and versatile ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions is a key feature of its chemical profile.

This compound acts as a bidentate chelating ligand, coordinating to metal ions through two donor atoms: the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. nih.govresearchgate.net This N,O-chelation forms a stable five-membered ring with the metal center, a thermodynamically favorable arrangement known as the chelate effect.

This chelating behavior has been demonstrated for the parent picolinamide molecule with numerous transition metals, including but not limited to nickel(II), zinc(II), cadmium(II), cobalt(II), copper(II), and titanium(IV). researchgate.netresearchgate.netresearchgate.net The N-(4-Ethoxyphenyl) substituent, being electronically remote from the coordinating N,O-moiety, primarily influences the steric and electronic properties of the resulting metal complex, such as its solubility and crystal packing, rather than altering the fundamental mode of coordination. The combination of the pyridine nitrogen's unshared electron pair and the electron-rich carbonyl group makes the picolinamide headgroup an effective binder for a variety of metal ions. nih.gov

The definitive structures of metal complexes formed with picolinamide ligands are typically determined using single-crystal X-ray diffraction. researchgate.net This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Studies on various picolinamide-metal complexes have revealed diverse coordination geometries. For example, isomorphous nickel(II) and zinc(II) complexes have been shown to adopt a centrosymmetrical trans-[M(H₂O)₂(pia)₂]²⁺ structure, resulting in an octahedral geometry around the metal center. researchgate.net In this arrangement, two picolinamide ligands and two water molecules coordinate to the metal ion. In contrast, a cadmium(II) complex features two cis-oriented picolinamide ligands, with nitrate (B79036) ions also participating in the coordination sphere to create a capped pentagonal bipyramid geometry. researchgate.net

Other characterization techniques such as infrared (IR) spectroscopy can confirm coordination by showing a shift in the C=O stretching frequency upon binding to a metal. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of these complexes in solution. researchgate.net

| Metal Ion | Complex Formula | Coordination Geometry | Characterization Method | Reference |

|---|---|---|---|---|

| Nickel(II) | [Ni(H₂O)₂(pia)₂]²⁺ | Octahedral (trans) | Single-Crystal X-ray Diffraction | researchgate.net |

| Zinc(II) | [Zn(H₂O)₂(pia)₂]²⁺ | Octahedral (trans) | Single-Crystal X-ray Diffraction | researchgate.net |

| Cadmium(II) | [Cd(pia)₂(NO₃)₂] | Capped Pentagonal Bipyramid | Single-Crystal X-ray Diffraction | researchgate.net |

| Cobalt(II) | [Co(H₂O)₂(pia)₂]·2H₂O | Octahedral | Single-Crystal X-ray Diffraction | researchgate.net |

| Titanium(IV) | [Ti(pia)₂(OiPr)₂] | Not specified | X-ray Crystallographic Analysis | researchgate.net |

*pia = picolinamide

Catalytic Applications of Picolinamide-Metal Complexes in Organic Transformations

Metal complexes incorporating picolinamide and its derivatives have emerged as versatile and efficient catalysts in a variety of organic transformations. The bidentate nature of the picolinamide ligand, which features both a pyridine nitrogen and an amide group, allows for the formation of stable chelate complexes with a range of transition metals. These complexes have demonstrated significant catalytic activity, particularly in cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.

One of the most notable applications of picolinamide-metal complexes is in copper-catalyzed C-O and C-N cross-coupling reactions, often referred to as Ullmann-type reactions. Research has shown that picolinamide derivatives can serve as highly effective ligands for the copper-catalyzed formation of aryl ethers. nih.gov In these reactions, the picolinamide ligand is believed to play a crucial role in modulating the redox properties of the copper center, thereby facilitating the coupling process. nih.gov The substituents on the picolinamide scaffold can be systematically varied to fine-tune the electronic and steric properties of the catalyst, which in turn influences its activity and substrate scope. nih.gov

While specific research focusing solely on the catalytic applications of this compound is not extensively detailed in the available literature, the structure-activity relationships established for a range of picolinamide derivatives provide a strong basis for its potential efficacy. The ethoxy group at the 4-position of the phenyl ring is an electron-donating group, which can influence the electron density at the metal center of the corresponding complex. This electronic modulation can have a significant impact on the catalytic cycle of cross-coupling reactions.

For instance, in the copper-catalyzed synthesis of aryl ethers, a proposed general mechanism involves the coordination of the picolinamide ligand to a copper(I) salt. The resulting complex then reacts with an aryl halide in an oxidative addition step to form a copper(III) intermediate. Subsequent reaction with a phenol, facilitated by a base, leads to the formation of the desired aryl ether and regenerates the active catalyst. The electronic properties of the picolinamide ligand, such as those influenced by the 4-ethoxy substituent, can affect the stability of the intermediates and the rates of the individual steps in the catalytic cycle. nih.gov

The following table outlines the general conditions and outcomes for copper-catalyzed aryl ether synthesis using picolinamide-type ligands, which would be the expected context for the application of an this compound-metal complex.

| Catalyst System | Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI / Picolinamide Ligand | Aryl Iodide | Substituted Phenols | K2CO3 | Dioxane | 110 | Good to Excellent |

| CuI / Picolinamide Ligand | Aryl Bromide | Electron-rich Phenols | Cs2CO3 | DMF | 120 | Moderate to Good |

| Cu2O / Picolinamide Ligand | Activated Aryl Chloride | Hindered Phenols | t-BuOK | Toluene | 100 | Fair to Good |

Similarly, picolinamide ligands have been successfully employed in copper-catalyzed C-N coupling reactions, enabling the formation of C-N bonds between aryl halides and various nitrogen-containing nucleophiles. The principles of ligand design and the role of electronics and sterics are also applicable in this context.

Analytical and Bioanalytical Methodologies for Research Applications of N 4 Ethoxyphenyl Picolinamide

Chromatographic Techniques for Compound Purity and Characterization in Research

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of N-(4-Ethoxyphenyl)picolinamide and for its characterization. In a research context, establishing the purity of a synthesized compound is a critical first step before proceeding with further studies.

A typical HPLC method for a compound like this compound would involve a reversed-phase column, often a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The elution can be performed isocratically (with a constant mobile phase composition) or using a gradient (where the mobile phase composition changes over time) to achieve optimal separation of the target compound from any impurities or starting materials.

Detection is commonly achieved using a UV-Vis detector, as the aromatic rings and the amide chromophore in this compound are expected to absorb UV light. The selection of the detection wavelength is guided by the compound's UV spectrum to maximize sensitivity.

Table 1: Representative HPLC Parameters for Analysis of Picolinamide (B142947) Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

This table presents a generalized set of HPLC conditions based on methods for similar compounds and does not represent experimentally verified data for this compound.

Mass Spectrometry for Structural Confirmation and Quantification in Research Samples

Mass spectrometry (MS) is a powerful technique used for the unequivocal structural confirmation of this compound and for its quantification in research samples. When coupled with a separation technique like HPLC (LC-MS), it provides a highly sensitive and selective analytical method.

For structural confirmation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized compound. The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of this compound (C14H14N2O2), which is 242.28 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

In addition to the molecular ion, the fragmentation pattern of the compound in the mass spectrometer provides crucial structural information. While a specific mass spectrum for this compound is not publicly available, the fragmentation of a closely related compound, N-(4-methoxyphenyl)picolinamide, has been reported, showing a molecular ion peak at m/z 228.00. nih.gov It is anticipated that this compound would exhibit characteristic fragmentation patterns, including cleavage of the amide bond and fragmentation of the ethoxyphenyl and picolinamide moieties.

For quantitative bioanalysis, LC-MS/MS is the method of choice due to its high sensitivity and specificity. This technique allows for the detection and quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]+ | 243.11 |

| [M+Na]+ | 265.09 |

| Key Fragments | Cleavage of the amide bond, loss of the ethoxy group, fragmentation of the pyridine (B92270) ring. |

This table is based on the chemical structure of this compound and general fragmentation patterns of similar molecules. It does not represent experimentally verified data.

Advanced Spectroscopic Methods for Mechanistic Studies (e.g., Protein-Ligand Binding Analysis)

Understanding the mechanism of action of this compound at a molecular level often involves studying its interaction with target proteins. Advanced spectroscopic methods are pivotal in elucidating the nature of these protein-ligand interactions.

Circular Dichroism (CD) Spectroscopy is a valuable technique for assessing changes in the secondary structure of a protein upon binding of a ligand like this compound. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on whether the binding event induces conformational changes in the protein, such as alterations in its alpha-helix or beta-sheet content.

Fluorescence Spectroscopy can be employed to study the binding affinity and thermodynamics of the interaction. Many proteins contain intrinsic fluorophores, such as tryptophan residues. The binding of a ligand in the vicinity of these residues can lead to quenching or enhancement of their fluorescence. By titrating the protein with increasing concentrations of this compound and monitoring the changes in fluorescence, one can determine the binding constant (Kd), which is a measure of the affinity of the ligand for the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about protein-ligand interactions. Techniques such as Chemical Shift Perturbation (CSP) mapping can identify the specific amino acid residues of the protein that are involved in the binding of this compound. In these experiments, 1H-15N HSQC spectra of the 15N-labeled protein are recorded in the presence and absence of the ligand. Changes in the chemical shifts of specific amide protons indicate the binding site on the protein.

While specific protein binding studies for this compound are not documented in the available literature, the application of these spectroscopic techniques would be a standard and informative approach to investigate its mechanism of action.

Table 3: Spectroscopic Techniques for Protein-Ligand Binding Analysis

| Technique | Information Obtained |

|---|---|

| Circular Dichroism (CD) | Changes in protein secondary structure upon ligand binding. |

| Fluorescence Spectroscopy | Binding affinity (Kd), stoichiometry, and thermodynamic parameters. |

| Nuclear Magnetic Resonance (NMR) | Identification of the ligand binding site on the protein at atomic resolution. |

Future Research Directions and Unexplored Avenues for N 4 Ethoxyphenyl Picolinamide

Integration of Artificial Intelligence and Machine Learning in Picolinamide (B142947) Research for Predictive Modeling

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and chemical research. nih.govmdpi.com For N-(4-Ethoxyphenyl)picolinamide, these computational tools offer a powerful approach to accelerate the understanding of its properties and to guide the design of new analogues with enhanced activities.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Predicted Outcome for this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity based on chemical structure, enabling virtual screening of large compound libraries. |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Early-stage identification of potential liabilities, reducing the likelihood of late-stage failures in drug development. |

| Generative Models for de novo Design | Creation of novel picolinamide analogues with tailored properties for specific biological targets. |

| Target Prediction Algorithms | Identification of potential protein targets for this compound based on its chemical features. |

Advanced Synthetic Strategies for Complex Picolinamide Architectures and Libraries

While the synthesis of the core this compound structure is achievable through established amide bond formation methodologies, future research will necessitate more advanced and versatile synthetic strategies. nih.gov The exploration of novel synthetic routes will be crucial for generating diverse libraries of picolinamide derivatives, which are essential for comprehensive structure-activity relationship (SAR) studies. nih.govmdpi.com

Microwave-assisted synthesis, for instance, has been shown to be a facile modular approach for the creation of complex polyamide libraries and could be adapted for picolinamide derivatives. nih.gov Furthermore, the development of synthetic methods that allow for precise modifications at various positions of both the picolinamide and the ethoxyphenyl rings will be instrumental in fine-tuning the compound's biological activity. researchgate.net

Exploration of Novel Biological Targets through Unbiased High-Throughput Screening Methodologies

A critical step in unlocking the therapeutic potential of this compound is the identification of its biological targets. Unbiased high-throughput screening (HTS) campaigns represent a powerful approach to achieve this. By screening large and diverse compound libraries against a wide array of biological assays, novel targets for the picolinamide scaffold can be discovered.

Research has already identified that certain picolinamide and benzamide (B126) chemotypes exhibit antifungal properties by targeting the lipid-transfer protein Sec14. nih.gov This finding provides a strong rationale for screening this compound and its analogues against a panel of fungal pathogens and other microbial threats. Furthermore, derivatives of N-methyl-picolinamide have been investigated as potential antitumor agents, suggesting that cancer-related targets are also a promising avenue for exploration. mdpi.com

Multidisciplinary Approaches in Chemical Biology for Deeper Mechanistic Insights

A comprehensive understanding of how this compound exerts its biological effects requires a multidisciplinary approach that integrates chemical synthesis, biochemistry, and cell biology. Future investigations should aim to elucidate the precise mechanism of action at the molecular level.

For instance, should a specific target be identified, techniques such as X-ray crystallography or cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its target protein. nih.gov This structural information would be invaluable for understanding the key molecular interactions and for guiding the rational design of more potent and selective derivatives. Moreover, the synthesis of probe molecules derived from this compound, incorporating fluorescent tags or photo-affinity labels, would enable the visualization of the compound's localization within cells and the identification of its binding partners.

Role of this compound as a Foundational Tool in Chemical Biology and Medicinal Chemistry Research

Beyond its potential as a therapeutic agent, this compound can serve as a valuable research tool to probe biological processes. Its relatively simple and synthetically accessible structure makes it an attractive scaffold for the development of chemical probes. researchgate.net

By functionalizing the this compound core with reactive groups or reporter tags, researchers can create versatile tools for target identification and validation. For example, biotinylated or clickable derivatives could be synthesized for use in affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP) experiments to identify cellular binding partners. The development of a suite of such chemical biology tools based on the this compound scaffold would significantly contribute to our understanding of the biological pathways modulated by this class of compounds.

Q & A

Q. What are the established synthetic routes for N-(4-Ethoxyphenyl)picolinamide, and how do reaction conditions influence yield?

Methodological Answer: A common route involves reacting picolinoyl chloride derivatives with 4-ethoxyaniline under reflux in toluene, followed by crystallization. For example, 3,6-dichloro-N-(4-fluorophenyl)picolinamide was synthesized by refluxing 3,6-dichloropicolinoyl chloride with 4-fluoroaniline in toluene (90% yield) . Key variables include solvent choice (e.g., toluene for improved solubility), stoichiometric ratios, and reaction time. Copper-catalyzed ortho-C–H amination protocols, as used for N-(4-chloro-2-morpholinophenyl)picolinamide, may also be adapted by substituting the aniline substrate .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?

Methodological Answer:

- 13C/1H NMR : Key signals include the picolinamide carbonyl (δ ~162 ppm in 13C NMR) and aromatic protons (δ 6.5–8.5 ppm in 1H NMR). Intramolecular hydrogen bonds (N–H⋯N) may downfield-shift amide protons .

- Mass Spectrometry : High-resolution EI+ data (e.g., [M]+ at m/z 333.1487 for a related picolinamide) confirm molecular weight .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.200 Å) and intermolecular interactions (e.g., C–H⋯F contacts) .

Q. What storage conditions are recommended to maintain compound stability?

Methodological Answer: Store at 0–6°C in airtight, light-resistant containers. Similar ethoxyphenyl derivatives are sensitive to hydrolysis and oxidation; avoid prolonged exposure to moisture or reactive solvents (e.g., DMSO) . For long-term stability, lyophilization or storage under inert gas (N₂/Ar) is advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for novel derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computed spectra (e.g., density functional theory (DFT) simulations) .

- Isotopic Labeling : Use deuterated analogs (e.g., CDCl₃ for solvent shifts) to assign ambiguous signals .

- Crystallographic Analysis : Resolve tautomeric or conformational ambiguities via single-crystal X-ray diffraction, as demonstrated for 3,6-dichloro-N-(4-fluorophenyl)picolinamide .

Q. What strategies optimize copper-catalyzed C–H amination for this compound derivatives?

Methodological Answer:

- Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., CuI, Cu(OAc)₂) with ligands like 1,10-phenanthroline to enhance regioselectivity .

- Substrate Engineering : Introduce electron-donating groups (e.g., ethoxy) to the aniline ring to accelerate amination kinetics .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust temperature (80–110°C) for optimal turnover .

Q. How does the ethoxy group influence electronic properties and reactivity in catalytic applications?

Methodological Answer:

- Electron-Donating Effect : The ethoxy group increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity. This is evident in faster amidation rates compared to non-substituted analogs .

- Steric Considerations : The ethoxy group’s orientation (para position) minimizes steric hindrance, favoring planar transition states in cross-coupling reactions .

- Computational Modeling : DFT studies can quantify charge distribution (e.g., Natural Bond Orbital analysis) to predict sites for electrophilic attack .

Q. What methodologies assess the compound’s stability under oxidative/reductive conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to H₂O₂ (oxidative) or NaBH₄ (reductive) and monitor degradation via HPLC-MS. For example, oxidation of similar benzamides yields carboxylic acids, while reduction produces alcohols .

- Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity (75% RH) to simulate long-term stability, analyzing degradation products with LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.